molecular formula C8H5ClN2O B061468 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 497058-00-1

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B061468
CAS No.: 497058-00-1
M. Wt: 180.59 g/mol
InChI Key: QKIXDULAOFEVAE-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, featuring a chloro substituent at the 3-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites or inducing conformational changes in target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and aldehyde group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIXDULAOFEVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356192
Record name 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497058-00-1
Record name 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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